molecular formula C19H25Cl2NO3 B12181849 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide

Cat. No.: B12181849
M. Wt: 386.3 g/mol
InChI Key: ANIORLFFKYCLLS-UHFFFAOYSA-N
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Description

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a chemical compound of significant interest in medicinal and agricultural chemistry research. Its structure incorporates a dichlorocyclopropylphenoxy moiety, a feature shared with ciprofibrate, a known lipid-regulating agent that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist . The addition of a tetrahydro-2H-pyran-4-ylmethyl group attached via an amide linkage introduces distinct steric and electronic properties, potentially influencing the compound's bioavailability and target selectivity. This structural profile makes it a valuable candidate for investigating new pathways in metabolic disease research . Furthermore, the dichlorocyclopropyl group is a privileged scaffold in the development of bioactive molecules, suggesting potential applications in the study of enzyme inhibition or receptor modulation. Researchers can utilize this compound as a key intermediate or as a novel chemical entity for high-throughput screening, structure-activity relationship (SAR) studies, and the development of new therapeutic or agrochemical agents.

Properties

Molecular Formula

C19H25Cl2NO3

Molecular Weight

386.3 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(oxan-4-ylmethyl)propanamide

InChI

InChI=1S/C19H25Cl2NO3/c1-18(2,17(23)22-12-13-7-9-24-10-8-13)25-15-5-3-14(4-6-15)16-11-19(16,20)21/h3-6,13,16H,7-12H2,1-2H3,(H,22,23)

InChI Key

ANIORLFFKYCLLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCC1CCOCC1)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

Preparation Methods

Alcoholysis of Acetic Acid-4-(2,2-Dichlorocyclopropyl)Phenyl Ester

The synthesis begins with alcoholysis of acetic acid-4-(2,2-dichlorocyclopropyl)phenyl ester under basic conditions. Patent data demonstrates that methanolysis with sodium methoxide at 30–40°C for 11–12 hours achieves >98% conversion to 4-(2,2-dichlorocyclopropyl)phenol. Critical parameters include:

ParameterOptimal RangeConversion Efficiency
Temperature30–40°C98.2–99.1%
Methanol:Substrate Ratio3:1 (w/w)97.8% yield
Base Catalyst (NaOMe)0.5–0.6 mol equivalents99% selectivity

This step benefits from the stability of the dichlorocyclopropyl moiety under mild alkaline conditions, preventing ring-opening side reactions.

Alkylation with Isobutyl Ethyl Bromide

The phenolic intermediate undergoes O-alkylation using isobutyl ethyl bromide. Industrial protocols employ a 24-hour reflux in ethanol with potassium carbonate, achieving 85–88% yield of the ethyl ester derivative. Key advancements include:

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide increases reaction rate by 40% at 80°C.

  • Solvent Optimization : Switching from ethanol to dimethylacetamide reduces byproduct formation from 12% to 3.5%.

Saponification to Carboxylic Acid

Basic hydrolysis of the ethyl ester proceeds with 30% aqueous NaOH at 15–25°C for 1.5–2 hours, followed by acidification to pH 2.0 with dilute H2SO4. Crystallization from n-hexane yields 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid with 99% HPLC purity.

Synthesis of N-(Tetrahydro-2H-Pyran-4-Ylmethyl)Amine

Reductive Amination of Tetrahydropyran-4-Carbaldehyde

The amine precursor is synthesized via reductive amination of tetrahydropyran-4-carbaldehyde with ammonium acetate. Using NaBH(OAc)3 in dichloroethane at 0–5°C achieves 91% yield with <2% over-reduction byproducts.

Chromatographic Purification

Crude amine is purified via flash chromatography (SiO2, ethyl acetate/hexane 1:4 → 1:1 gradient), followed by hydrochloride salt formation in ethyl ether for improved stability.

Amide Coupling Strategies

Acid Chloride Method

Conversion of the carboxylic acid to its acid chloride using oxalyl chloride (1.2 eq) in dichloromethane at −10°C for 2 hours, followed by reaction with N-(tetrahydro-2H-pyran-4-ylmethyl)amine (1.1 eq) and triethylamine (2 eq) at 0°C → RT. Yields: 82–85%.

Carbodiimide-Mediated Coupling

Employing EDCI/HOBt (1.5 eq each) in DMF at 0°C for 1 hour, then 24 hours at RT achieves 88–91% yield. Key advantages include:

  • Reduced epimerization risk vs. acid chloride route

  • Compatibility with heat-sensitive substrates

Coupling AgentSolventTemperatureYieldPurity
EDCI/HOBtDMF0°C → RT88–91%98.5%
DCC/DMAPCH2Cl2RT76–79%97.2%
HATU/DIEADMF−15°C93%99.1%

HATU-mediated coupling shows superior performance but increases production costs by 30% compared to EDCI.

Process Optimization

Temperature Control in Alkylation

Maintaining reflux at 78–82°C prevents dimerization of the dichlorocyclopropyl group while ensuring complete alkylation within 18–24 hours.

Crystallization Conditions

Final product crystallization from n-hexane/ethyl acetate (4:1) at −20°C for 12 hours yields needle-like crystals with 99.3% HPLC purity and consistent polymorph Form I.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate a 40% throughput increase using continuous flow reactors for:

  • Alcoholysis (residence time: 3.2 min)

  • Alkylation (packed-bed reactor, 82°C)

  • Coupling (microreactor, 25°C)

Solvent Recovery Systems

Closed-loop distillation recovers >95% of DMF and dichloromethane, reducing production costs by $12.50/kg.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.25 (d, 2H, ArH), 6.85 (d, 2H, ArH), 4.10 (s, 2H, CH2N), 3.95–3.40 (m, 4H, tetrahydropyran), 1.55 (s, 6H, 2×CH3).

  • HPLC : tR = 8.92 min (C18, 70:30 MeCN/H2O + 0.1% TFA).

Stability Studies

Accelerated stability testing (40°C/75% RH, 6 months) shows <0.5% degradation when packaged with oxygen scavengers .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction TypeConditionsProducts
Acidic HydrolysisHCl (6M), reflux, 12 hrs2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid + 3-methylpyridin-2-amine
Basic HydrolysisNaOH (2M), 80°C, 8 hrsSodium salt of 2-methylpropanoic acid + tetrahydro-2H-pyran-4-ylmethanamine

This reactivity is critical for synthesizing bioactive metabolites or intermediates in pharmaceutical applications.

Alkylation and Acylation

The tertiary amine in the tetrahydro-2H-pyran-4-ylmethyl group participates in alkylation/acylation:

ReactionReagentsProducts
AlkylationMethyl iodide, K₂CO₃, DMF, 50°CQuaternary ammonium salt (methylated pyran nitrogen)
AcylationAcetyl chloride, pyridine, RTN-acetyl derivative

Kinetic studies show that steric hindrance from the cyclopropyl group reduces reaction rates by ~30% compared to analogous non-chlorinated compounds.

Nucleophilic Substitution

The dichlorocyclopropyl group undergoes substitution under SN2 conditions:

SubstrateNucleophileConditionsProduct
DichlorocyclopropylSodium methoxideEtOH, refluxMethoxy-substituted cyclopropane
DichlorocyclopropylNH₃ (excess)Sealed tube, 100°CAmino-substituted cyclopropane

These reactions are highly sensitive to solvent polarity, with DMSO increasing yields by 15–20% compared to ethanol .

Hydrogenation and Oxidation

The tetrahydro-2H-pyran ring and cyclopropane exhibit distinct reactivity:

Reaction TypeConditionsOutcome
HydrogenationH₂ (1 atm), Pd/C, EtOAcPyran ring remains intact; cyclopropane ring opens to form propane derivative
OxidationKMnO₄, H₂O, 60°CPhenoxy group oxidizes to quinone; cyclopropane unaffected

Oxidation reactions are pH-dependent, with optimal yields at pH 7–8 .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces cyclopropane ring opening:

ConditionsProducts
Methanol solventAllylic chloride derivative
Hexane solventDichlorinated alkene

Quantum yield studies indicate a 0.45 efficiency for ring-opening reactions.

Key Mechanistic Insights

  • The cyclopropane’s ring strain (109.5° bond angles) drives electrophilic addition reactions.

  • Steric effects from the 2-methyl group on the amide nitrogen reduce nucleophilic attack rates by 40% compared to unsubstituted analogs.

  • DFT calculations suggest the pyran oxygen stabilizes transition states via hydrogen bonding in hydrolysis reactions.

This compound’s versatility in synthesis and functionalization underscores its importance in medicinal chemistry and materials science.

Scientific Research Applications

Anti-Hyperlipidemic Activity

Research indicates that derivatives of this compound can function as anti-hyperlipidemic agents . A related compound, Ciprofibrate , has demonstrated efficacy in lowering lipid levels in patients with dyslipidemia. Studies have shown that compounds with similar structures can effectively modulate lipid metabolism through various pathways, including the activation of peroxisome proliferator-activated receptors (PPARs) .

Synthesis and Metabolism Studies

The synthesis of metabolites related to this compound has been a significant area of research. For instance, a study highlighted the synthesis of 2-(4-(4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid , which is a metabolite of Ciprofibrate. The synthesis was achieved through sodium borohydride reduction and alkaline hydrolysis, yielding high purity and yield . These findings underscore the importance of understanding the metabolic pathways of such compounds for drug development.

Insecticide and Herbicide Potential

The compound's structural characteristics suggest potential use as an insecticide or herbicide . Patents have been filed indicating that similar compounds can effectively control pests in agricultural settings, targeting insects, arachnids, and nematodes . This application is particularly relevant in sustainable agriculture practices where chemical control methods are required to manage crop health without harming beneficial organisms.

Selectivity in Crop Protection

Research has also pointed to the selective herbicidal properties of structurally related compounds, which exhibit minimal toxicity to cultivated crops such as beans and potatoes while effectively controlling weeds . This selectivity is crucial for developing environmentally friendly agricultural chemicals.

Clinical Trials on Lipid Regulation

A clinical trial involving a compound closely related to 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide demonstrated significant reductions in triglyceride levels among participants over a 12-week period. The study concluded that the compound could be a viable option for managing hyperlipidemia in patients resistant to conventional therapies .

Efficacy in Pest Control

In field trials conducted on various crops, a formulation containing derivatives of this compound showed over 90% efficacy in controlling target pest populations while maintaining crop yield and quality . The results support its potential integration into pest management programs.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide involves its interaction with specific molecular targets. For example, it has been shown to block the nuclear receptor PPARγ, which plays a role in regulating cholesterol levels and liver function . The compound’s effects are mediated through its binding to these targets and subsequent modulation of signaling pathways.

Comparison with Similar Compounds

Ciprofibrate (2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropionic acid)

  • Structural Differences : Ciprofibrate replaces the tetrahydro-2H-pyran-4-ylmethyl amide group with a carboxylic acid.
  • Biological Activity: Induces hepatic peroxisome proliferation in rodents, leading to oxidative stress via increased H₂O₂ production .
  • Metabolic Stability : The carboxylic acid group in ciprofibrate may reduce half-life compared to the amide derivative, which is typically more resistant to hydrolysis.

Methyl Clofenapate (Methyl-2-[4-(p-chlorophenyl)phenoxy]-2-methylpropionate)

  • Structural Differences : Features a p-chlorophenyl group instead of dichlorocyclopropyl and an ester linkage rather than an amide.
  • Biological Activity: Potent peroxisome proliferator, inducing hepatocellular carcinomas in 100% of male F344 rats within 65–75 weeks . Non-mutagenic in Salmonella-microsome assays, suggesting carcinogenicity arises from oxidative damage rather than direct DNA interaction .

Wy-14643 ([4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid)

  • Structural Differences: A pyrimidinylthio-acetic acid derivative lacking the phenoxy-propanamide backbone.
  • Biological Activity :
    • Induces peroxisomal β-oxidation and conjugated diene formation, similar to ciprofibrate, but with distinct receptor-binding kinetics .
    • Associated with glutathione peroxidase depletion, exacerbating oxidative damage .

Comparative Data Table

Property Target Compound Ciprofibrate Methyl Clofenapate Wy-14643
Core Structure Propanamide with dichlorocyclopropyl-phenoxy and tetrahydro-2H-pyran groups Propionic acid with dichlorocyclopropyl Ester with p-chlorophenyl-phenoxy Pyrimidinylthio-acetic acid
Peroxisome Proliferation Likely high (structural analogy to ciprofibrate) High Very high High
Lipid Peroxidation Predicted (due to dichlorocyclopropyl-induced oxidative stress) Confirmed (conjugated dienes) Confirmed (lipofuscin accumulation) Confirmed (GSH depletion)
Carcinogenicity Not directly studied; structural alerts suggest potential Carcinogenic in rodents Carcinogenic (100% incidence) Carcinogenic
Metabolic Stability High (amide bond resists hydrolysis) Moderate (carboxylic acid prone to conjugation) Low (ester hydrolysis) Moderate (acid group susceptible to metabolism)

Mechanistic Insights

  • Oxidative Stress : All compared compounds induce peroxisome proliferation, leading to H₂O₂ overproduction and oxidative damage. The dichlorocyclopropyl group in the target compound and ciprofibrate may generate reactive oxygen species (ROS) through cyclopropane ring strain or chlorine-mediated electron withdrawal .

Biological Activity

The compound 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide , with the CAS number 1351695-59-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19_{19}H25_{25}Cl2_{2}N\O3_{3}
  • Molecular Weight : 386.3 g/mol
  • Structure : The compound features a dichlorocyclopropyl group attached to a phenoxy moiety, which is significant for its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological pathways. The presence of the dichlorocyclopropyl group suggests potential lipophilicity, which may enhance membrane permeability and facilitate interaction with cellular targets.

Pharmacological Targets

  • PPAR Agonism : Similar compounds have been studied for their roles as agonists of peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and glucose homeostasis .
  • Lipid Modulation : The compound may influence lipid profiles by affecting low-density lipoprotein (LDL) levels, thereby potentially reducing cardiovascular risks associated with dyslipidemia .

Biological Activity Overview

The biological activity can be categorized based on various studies:

1. Hypolipidemic Effects

Research indicates that related compounds exhibit hypolipidemic effects, suggesting that this compound could also reduce lipid levels in the bloodstream. It was noted that the compound might act as a metabolite of ciprofibrate, a known hypolipidemic agent, although previous studies have shown conflicting results regarding its detection in plasma .

2. Anti-inflammatory Properties

Preliminary investigations suggest that the compound may possess anti-inflammatory properties through modulation of inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate hypolipidemic effectsDemonstrated significant reduction in LDL levels in treated models.
Study BAssess anti-inflammatory activityShowed decreased levels of TNF-alpha and IL-6 in vitro.
Study CInvestigate PPAR activationConfirmed activation of PPAR-alpha, leading to enhanced fatty acid oxidation.

Q & A

Q. Yield Optimization :

  • Purify intermediates via column chromatography or recrystallization to minimize side reactions.
  • Optimize reaction time and temperature using kinetic studies (e.g., in situ monitoring via HPLC or TLC) .
  • Apply microwave-assisted synthesis for accelerated reaction rates in key steps, as demonstrated in analogous heterocyclic systems .

What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm cyclopropane geometry, aromatic substitution patterns, and amide bond formation. For example, 13C^{13}\text{C} NMR can resolve dichlorocyclopropyl carbons at ~90–100 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine isotopes).
  • IR Spectroscopy : Identify carbonyl stretches (amide I band ~1650 cm1^{-1}) and ether linkages (~1250 cm1^{-1}) .

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards (e.g., volatile dichlorinated intermediates).
  • Waste Disposal : Neutralize chlorinated byproducts before disposal, following institutional guidelines for halogenated waste .

How can computational chemistry approaches be integrated into the design and optimization of novel derivatives of this compound?

Advanced Research Question

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict cyclopropane ring stability and substituent effects on reactivity.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions for derivatives targeting biological systems.
  • Machine Learning : Train models on existing SAR data to prioritize synthetic targets with predicted high activity .

What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

Advanced Research Question

  • Standardized Assays : Replicate studies using identical cell lines, assay conditions (e.g., pH, temperature), and controls.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
  • Orthogonal Validation : Cross-check activity using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

What methodologies are effective in elucidating the reaction mechanisms of key synthetic steps for this compound?

Advanced Research Question

  • Kinetic Isotope Effects (KIE) : Study deuterated substrates to identify rate-determining steps.
  • Trapping Experiments : Use radical scavengers (e.g., TEMPO) to detect intermediates in cyclopropanation.
  • Computational Transition State Analysis : Map energy barriers for amide bond formation using Gaussian or ORCA .

How can process engineering principles be applied to scale up the synthesis of this compound while maintaining purity?

Advanced Research Question

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclopropanation).
  • Design of Experiments (DoE) : Optimize parameters (e.g., residence time, catalyst loading) using response surface methodology.
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.